Cy7.5 maleimide
Description
Cyanine7.5 maleimide (Cy7.5 Mal, CAS 2270866-73-2) is a near-infrared (NIR) fluorescent dye functionalized with a maleimide group for selective conjugation to thiol (-SH) groups in biomolecules such as proteins, antibodies, and peptides. Its molecular formula is C₄₈H₅₁ClN₄O₃, with a molecular weight of 767.40 g/mol . The dye exhibits absorption and emission in the NIR range (approximately 750–850 nm), enabling deep-tissue imaging with minimal background interference from biological autofluorescence . Cy7.5 Mal is widely used in live-animal imaging, drug delivery tracking, and cancer research due to its high tissue penetration (up to 15 cm) and biocompatibility . It is stored as a solid powder at -20°C and typically dissolved in DMSO for labeling protocols .
Properties
Molecular Formula |
C51H55ClN4O3 |
|---|---|
Molecular Weight |
807.5 g/mol |
IUPAC Name |
6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide chloride |
InChI |
InChI=1S/C51H54N4O3.ClH/c1-50(2)43(53(5)41-25-23-37-16-8-10-18-39(37)48(41)50)27-21-35-14-13-15-36(34-35)22-28-44-51(3,4)49-40-19-11-9-17-38(40)24-26-42(49)54(44)32-12-6-7-20-45(56)52-31-33-55-46(57)29-30-47(55)58;/h8-11,16-19,21-30,34H,6-7,12-15,20,31-33H2,1-5H3;1H |
InChI Key |
XCNYYRVWJSOPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCCN7C(=O)C=CC7=O)C=CC8=CC=CC=C86)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Molar Ratios and Reaction Efficiency
Optimal labeling requires a 10–20:1 molar ratio of dye to protein to ensure sufficient SH group modification without causing aggregation. Excess dye must be removed post-conjugation to minimize background fluorescence, typically via gel filtration or dialysis.
Step-by-Step Preparation Protocol
Protein Reduction and Thiol Activation
- Dissolution : Resuspend the target protein (50–100 µM) in a buffer system compatible with maleimide reactivity, such as phosphate-buffered saline (PBS, pH 7.0–7.5) or Tris-HCl (pH 8.0).
- Reduction : Add a 10-fold molar excess of reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to break disulfide bonds. Incubate at 25°C for 30 minutes.
- Purification : Remove excess reductant using desalting columns or dialysis. For TCEP, purification may be omitted due to its compatibility with maleimide reactions.
Dye Conjugation
- Dye Preparation : Thaw Cyanine7.5 maleimide stock solution (10 mM in DMSO) and vortex briefly. Avoid repeated freeze-thaw cycles.
- Reaction : Add the dye to the reduced protein at a 10:1 molar ratio. Incubate in the dark at 4°C for 2 hours.
- Quenching : Terminate the reaction with 1 mM β-mercaptoethanol or cysteine to block unreacted maleimide groups.
Purification and Characterization
- Separation : Isulate the labeled protein using size-exclusion chromatography (e.g., PD-10 columns) equilibrated with a storage buffer (e.g., PBS).
- Quantification : Measure absorbance at 280 nm (protein) and 756 nm (dye) to calculate the degree of labeling (DOL) using the formula:
$$
\text{DOL} = \frac{A{\text{dye}} \cdot \varepsilon{\text{protein}}}{A{\text{protein}} \cdot \varepsilon{\text{dye}}}
$$
where $$ \varepsilon{\text{protein}} $$ (e.g., 140,000 M⁻¹cm⁻¹ for IgG) and $$ \varepsilon{\text{dye}} $$ (199,000 M⁻¹cm⁻¹ for Cyanine7.5).
Data Tables and Analytical Parameters
Table 1: Stock Solution Preparation for Cyanine7.5 Maleimide
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.24 | 0.25 | 0.12 |
| 5 | 6.19 | 1.24 | 0.62 |
| 10 | 12.38 | 2.48 | 1.24 |
Table 2: Spectral Properties of Cyanine7.5 Maleimide
| Parameter | Value |
|---|---|
| Absorption Maximum (nm) | 750 |
| Emission Maximum (nm) | 773 |
| Extinction Coefficient | 199,000 M⁻¹cm⁻¹ |
| Quantum Yield | 0.30 |
Derived from analogous Cyanine7 derivatives.
Troubleshooting Common Challenges
Low Labeling Efficiency
Protein Aggregation
- Cause : Excessive dye-to-protein ratios or organic solvent exposure.
- Solution : Optimize molar ratios to ≤20:1 and introduce DMSO gradually (<5% v/v).
Applications in Biomedical Research
Cyanine7.5-labeled conjugates enable real-time tracking of antibody biodistribution in murine models, leveraging the NIR window (700–900 nm) for deep-tissue imaging. Recent studies highlight its utility in tumor targeting and lymph node mapping, with minimal background signal compared to visible-light fluorophores.
Chemical Reactions Analysis
Types of Reactions
Cyanine7.5 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins to form stable thioether bonds. This reaction is highly specific and occurs under mild conditions, typically at a pH of 6.5 to 7.5 .
Common Reagents and Conditions
The common reagents used in these reactions include reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, making the sulfhydryl groups available for reaction with maleimide .
Major Products
The major products of these reactions are near-infrared fluorescent conjugates of proteins, which can be used for various bioimaging applications .
Scientific Research Applications
Cyanine7.5 maleimide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of proteins and peptides for imaging cellular processes and protein localization.
Medicine: Utilized in non-invasive imaging techniques to study the distribution of labeled biomolecules in live organisms, aiding in disease diagnosis and drug delivery research.
Industry: Applied in the development of diagnostic tools and imaging agents for medical and research purposes
Mechanism of Action
Cyanine7.5 maleimide exerts its effects through the formation of stable thioether bonds with protein sulfhydryl groups. This covalent attachment allows the dye to remain bound to the protein, enabling its use in long-term imaging studies. The near-infrared fluorescence emitted by the dye allows for deep tissue penetration and minimal background interference, making it ideal for in vivo imaging .
Comparison with Similar Compounds
Spectral Properties
Key Findings :
Molecular and Physicochemical Characteristics
Key Findings :
Key Findings :
Biological Activity
Cyanine7.5 maleimide (Cy7.5 maleimide) is a near-infrared (NIR) fluorescent dye extensively utilized in biological research for its ability to label proteins and other biomolecules. Its unique spectral properties and reactivity with thiol groups make it an essential tool for various applications, including in vivo imaging, flow cytometry, and fluorescence microscopy.
Cyanine7.5 maleimide is characterized by the following chemical properties:
- Chemical Formula : C₅₁H₅₅ClN₄O₃
- Molecular Weight : 807.46 g/mol
- Extinction Coefficient : 223,000 M⁻¹ cm⁻¹
- Absorption Maximum : 788 nm
- Emission Maximum : 808 nm
- Solubility : Soluble in organic solvents (DMSO, DMF) with low solubility in water
- Purity : ≥ 95% (by NMR and HPLC-MS)
| Property | Value |
|---|---|
| Chemical Formula | C₅₁H₅₅ClN₄O₃ |
| Molecular Weight | 807.46 g/mol |
| Extinction Coefficient | 223,000 M⁻¹ cm⁻¹ |
| Absorption Maximum | 788 nm |
| Emission Maximum | 808 nm |
| Solubility | DMSO, DMF |
| Purity | ≥ 95% |
Cyanine7.5 maleimide acts by selectively labeling sulfhydryl (SH) groups on proteins and peptides. This labeling facilitates the creation of fluorescent conjugates that can be utilized for imaging studies. The ability to target specific sites on biomolecules enhances the accuracy of localization studies in biological tissues.
Applications in Biological Research
- In Vivo Imaging : this compound is particularly useful for non-invasive imaging techniques due to its NIR fluorescence, which penetrates biological tissues more effectively than visible light. This property minimizes background interference and enhances signal clarity during imaging procedures.
- Flow Cytometry : The dye's bright fluorescence allows for effective labeling in flow cytometry, enabling precise analysis and sorting of cells based on their fluorescent characteristics.
- Fluorescence Microscopy : this compound provides clear imaging of cellular structures and processes, making it valuable for studying cellular dynamics and interactions.
- Biodistribution Studies : Labeled biomolecules using this compound have been employed to track the distribution and localization of drugs or therapeutic agents within living organisms.
Study 1: Tumor Imaging
A study demonstrated the use of sulfo-Cyanine7.5 maleimide for imaging tumor tissues in mice. The researchers injected a formulation containing the dye into tumor-bearing mice and monitored the fluorescence over time. Results showed significant accumulation of the dye in tumor tissues compared to surrounding nontargeted organs, indicating its potential for targeted cancer imaging ( ).
Study 2: Biodistribution Analysis
In another investigation, researchers assessed the biodistribution of a TLR7/8 agonist conjugated with this compound in a murine model. The study involved multiple injections over several weeks, with fluorescence imaging conducted at various time points post-injection. The findings highlighted that the conjugate exhibited prolonged retention at the injection site while showing gradual clearance from nontargeted tissues ( ).
Q & A
Basic: How to optimize conjugation efficiency of Cyaninemaleimide with thiol-containing biomolecules?
Answer:
Optimizing conjugation involves:
- pH control : Maleimide-thiol reactions are most efficient at pH 6.5–7.5 to balance thiol deprotonation and maleimide stability. Avoid alkaline conditions (>pH 8.5) to minimize hydrolysis .
- Temperature : Conduct reactions at 4°C or room temperature to reduce maleimide hydrolysis (e.g., sonication-induced heating can degrade maleimide groups by ~15%) .
- Molar ratio : Use a 3–5× molar excess of Cyanine7.5 maleimide over target thiols to account for competing reactions (e.g., free thiols in buffers). Post-reaction, remove excess dye via size-exclusion chromatography or dialysis .
Basic: What experimental design considerations are critical for in vivo tracking using Cyaninemaleimide-labeled probes?
Answer:
- NIR advantages : Leverage Cyanine7.5’s excitation/emission at ~678/701 nm to maximize tissue penetration (up to 15 cm) and minimize autofluorescence .
- Control experiments : Include unlabeled biomolecules to confirm labeling specificity. Use blocking agents (e.g., cysteine) to quench unreacted maleimide groups and reduce off-target binding .
Advanced: Why do discrepancies arise between theoretical and experimental maleimide availability in nanoparticle (NP) systems?
Answer:
- PEG entanglement : Long PEG chains (e.g., 5 kDa) reduce ligand accessibility due to steric hindrance. For example, 30% maleimide-functionalized NPs showed only 9 ligands/NP experimentally vs. 293 estimated theoretically .
- Hydrolysis : Maleimide groups degrade during NP preparation (e.g., sonication increases hydrolysis by ~15%). Monitor hydrolysis via UV-Vis absorbance at 302 nm .
Advanced: How can instability of thiosuccinimide linkages in Cyaninemaleimide conjugates be mitigated?
Answer:
- Next-gen maleimides : Use reagents like dibromomaleimide or maleimides with stabilizing substituents (e.g., aryl groups) to prevent retro-Michael reactions .
- Conjugation validation : Confirm bond stability via mass spectrometry (MS) or HPLC over time (e.g., 24–72 hours in physiological buffers) .
Basic: How to validate successful conjugation of Cyaninemaleimide to target biomolecules?
Answer:
- Spectroscopic analysis : Measure absorbance at 678 nm (Cyanine7.5’s peak) and calculate labeling efficiency via molar extinction coefficient (ε = ~200,000 M⁻¹cm⁻¹) .
- MS/HPLC : Compare unlabeled vs. labeled biomolecule retention times or mass shifts (Cyanine7.5 adds ~807 Da) .
Advanced: How does Cyaninemaleimide compare to Cyaninemaleimide in solubility and applications?
Answer:
- Solubility : Cyanine7.5 maleimide is more hydrophobic than Cyanine5.5 but less than Cyanine7. Triethylamine hydrochloride formulations improve aqueous solubility vs. potassium salts .
- Applications : Cyanine7.5’s longer emission wavelength (~701 nm vs. Cy5.5’s ~694 nm) reduces background in deep-tissue imaging but may require specialized NIR detectors .
Basic: What storage and handling protocols preserve Cyaninemaleimide reactivity?
Answer:
- Storage : Store lyophilized powder at –20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis. Avoid freeze-thaw cycles .
- Buffer compatibility : Use non-thiol-containing buffers (e.g., PBS with EDTA) to prevent premature quenching .
Advanced: How does maleimide hydrolysis impact labeling efficiency, and how can it be quantified?
Answer:
- Impact : Hydrolysis converts maleimide to non-reactive maleamic acid, reducing active groups by ~15% under standard conditions. This lowers conjugation yields and requires excess reagent .
- Quantification : Track hydrolysis via UV-Vis absorbance decay at 302 nm. For NPs, correlate residual maleimide levels with ligand density via qPAINT or fluorescence correlation spectroscopy .
Basic: How to control labeling density for Cyaninemaleimide conjugates?
Answer:
- Molar ratio titration : Test 1:1 to 10:1 (dye:biomolecule) ratios and quantify labeling via absorbance/MS. Optimal ratios balance signal intensity with biomolecule function .
- Purification : Use centrifugal filters (e.g., 3 kDa cutoff) to remove unreacted dye and prevent aggregation .
Advanced: What are the challenges in multiplexed imaging using Cyaninemaleimide alongside other NIR dyes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
